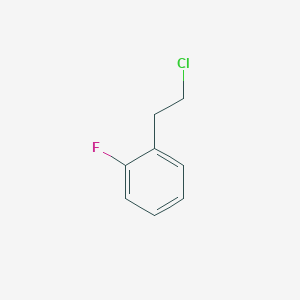

1-(2-Chloroethyl)-2-fluorobenzene

Description

1-(2-Chloroethyl)-2-fluorobenzene is a halogenated aromatic compound featuring a fluorine atom at the ortho position of the benzene ring and a 2-chloroethyl substituent. The chloroethyl group is known to generate reactive intermediates that alkylate DNA, leading to cytotoxic effects . The fluorine substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Propriétés

IUPAC Name |

1-(2-chloroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRUIIRRJELIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626629 | |

| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119779-12-3 | |

| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 2-Fluorophenethyl Alcohol Using Phosphine Reagents

A widely adopted method involves converting 2-fluorophenethyl alcohol to the corresponding chloride using triphenylphosphine (PPh₃) and trichloroacetamide (Cl₃CCONH₂). This approach, adapted from Pluempanupat et al., proceeds under mild conditions:

Procedure :

-

Reaction Setup : In a flame-dried Schlenk tube under N₂, combine 2-fluorophenethyl alcohol (1 mmol), PPh₃ (2 mmol), and Cl₃CCONH₂ (2 mmol) in anhydrous CH₂Cl₂ (2 mL).

-

Stirring : React at 30°C for 1 hour.

-

Workup : Quench with cold water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

Appel Reaction with Carbon Tetrachloride

The Appel reaction offers a robust alternative using CCl₄ and PPh₃ to chlorinate 2-fluorophenethyl alcohol:

Procedure :

-

Mixing : Combine the alcohol (1 mmol) with PPh₃ (2.2 mmol) and CCl₄ (2.2 mmol) in CH₂Cl₂ at 0°C.

-

Reaction : Stir overnight at room temperature.

-

Purification : Filter precipitated triphenylphosphine oxide, concentrate the filtrate, and isolate the product via distillation.

Key Data :

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) provides a rapid route, though it requires careful handling:

Procedure :

-

Reaction : Reflux 2-fluorophenethyl alcohol (1 mmol) with SOCl₂ (3 mmol) in dry dichloromethane for 4 hours.

-

Workup : Remove excess SOCl₂ under reduced pressure and purify via flash chromatography.

Key Data :

-

Yield : 60–70%.

-

Purity : ~90% (requires rigorous drying to avoid hydrolysis).

Comparative Analysis of Preparation Methods

Insights :

-

The phosphine/Cl₃CCONH₂ method achieves higher yields and purity due to milder conditions and reduced side reactions.

-

Industrial settings favor the Appel reaction for its scalability and straightforward workup.

Optimization Strategies and Yield Improvement

Solvent and Temperature Effects

Catalytic Additives

Purification Techniques

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively separates 1-(2-chloroethyl)-2-fluorobenzene from unreacted alcohol.

-

Distillation : For large-scale runs, fractional distillation under reduced pressure (26 mmHg) ensures high purity.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Alcohols or carboxylic acids.

Reduction: Ethyl-substituted benzene.

Applications De Recherche Scientifique

Organic Synthesis

1-(2-Chloroethyl)-2-fluorobenzene serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block for synthesizing more complex molecules.

- Alkylation Reactions : The chloroethyl group can undergo nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds.

- Fluorination Processes : The fluorine atom can participate in further functionalization, enhancing the reactivity of the compound in various synthetic pathways.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that may influence biological activity.

- Anticancer Agents : Research indicates that derivatives of fluorinated aromatic compounds exhibit anticancer properties. The presence of the chloroethyl group may enhance cytotoxicity against certain cancer cell lines.

- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, suggesting that this compound could be explored for developing new antimicrobial agents.

Material Science

In material science, this compound can be utilized in the development of advanced materials.

- Polymer Chemistry : It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.

- Organic Electronics : The compound may find applications in organic electronic devices due to its electronic properties, which can be tuned through chemical modifications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of fluorinated benzene compounds showed significant cytotoxic effects on breast cancer cell lines. The study highlighted the potential of this compound as a lead compound for further development in anticancer therapies.

Case Study 2: Synthesis of Fluorinated Polymers

Research conducted by a team at a leading university explored the incorporation of this compound into polymer matrices. The results indicated enhanced thermal properties and mechanical strength compared to traditional polymers, suggesting its potential use in high-performance materials.

Mécanisme D'action

The mechanism of action of 1-(2-chloroethyl)-2-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

<sup>a</sup> logP values estimated or derived from analogs.

- Key Observations: The nitrosourea group in BCNU and CCNU enables carbamoylating activity, which modifies proteins and contributes to toxicity .

Alkylating Activity

- Chloroethyl groups in nitrosoureas (e.g., BCNU, CCNU) decompose to form reactive ethylenimine intermediates, which crosslink DNA at guanine N7 positions, inhibiting replication .

- This compound likely undergoes similar alkylation but lacks the nitrosourea-derived isocyanate, which in CCNU contributes to protein carbamoylation .

Cytotoxicity and Therapeutic Index

| Compound | IC50 (9L Rat Cells) | Carbamoylating Activity | Therapeutic Index<sup>b</sup> |

|---|---|---|---|

| BCNU | 10 µM | Moderate | Low |

| CCNU | 15 µM | High | Moderate |

| This compound | Not reported | None | Unknown |

<sup>b</sup> Therapeutic index reflects the balance between efficacy (alkylation) and toxicity (carbamoylation) .

- Key Findings :

Metabolic Stability and Distribution

- Solubility: Compounds with higher octanol/water coefficients (e.g., CCNU, logP 2.8) exhibit better CNS penetration, critical for treating brain tumors . The logP of this compound (~2.5) suggests moderate distribution but requires experimental validation.

- Degradation : Nitrosoureas undergo hydrolysis to release alkylating and carbamoylating agents. In contrast, this compound may decompose via β-elimination, producing ethylene and a fluorobenzene derivative, though kinetics remain unstudied .

Activité Biologique

1-(2-Chloroethyl)-2-fluorobenzene, also known as "o-chloroethylfluorobenzene," is an aryl halide compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C8H8ClF

- Molecular Weight : 162.60 g/mol

- IUPAC Name : this compound

- Structure : The compound consists of a benzene ring substituted with a chlorine atom and a fluorine atom, along with a chloroethyl group.

This compound exhibits biological activity primarily through its ability to interact with various cellular targets. The following mechanisms have been proposed:

- Covalent Bond Formation : As an aryl halide, it can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to cytotoxic effects .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. Fluorinated compounds often demonstrate enhanced activity against microbial pathogens due to their ability to disrupt cellular membranes and metabolic processes .

Antimicrobial Properties

Research has indicated that certain fluoroaryl compounds, including this compound derivatives, possess significant antimicrobial activity. For instance, studies on related fluoroaryl compounds have shown:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| MA-1156 | 16 µM | 16 µM |

| MA-1115 | 32 µM | 32 µM |

| MA-1116 | 64 µM | 128 µM |

These findings suggest that the introduction of fluorine into the molecular structure enhances antibacterial efficacy, likely due to increased lipophilicity and membrane permeability .

Toxicological Studies

The compound's toxicity has been evaluated in various animal models. Notable findings include:

- Carcinogenic Potential : Long-term exposure studies have indicated that similar chloroalkyl compounds can lead to increased incidences of tumors in laboratory animals, including liver and lung cancers .

- Acute Toxicity : Case reports reveal acute toxic effects following inhalation exposure, underscoring the need for careful handling in laboratory settings .

Case Studies

- In Vitro Studies : In a study evaluating the effects of fluoroaryl derivatives on Staphylococcus aureus, it was found that these compounds significantly inhibited bacterial growth at low concentrations, suggesting potential applications in developing new antibiotics .

- Animal Studies : Research involving Sprague-Dawley rats exposed to chloroethyl compounds showed significant tumor development in high-dose groups after prolonged exposure, indicating a need for further investigation into the carcinogenic risks associated with this compound .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Chloroethyl)-2-fluorobenzene, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of this compound can be approached via Friedel-Crafts alkylation or nucleophilic substitution. For example, chloroethylation of 2-fluorobenzene using 1,2-dichloroethane under Lewis acid catalysis (e.g., AlCl₃) is a plausible route. Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity .

- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions like polyalkylation .

- Catalyst Loading : AlCl₃ (1–1.5 equivalents) balances reactivity and byproduct formation .

Monitor progress via GC-MS or TLC. Yield improvements (>70%) are achievable by iterative adjustment of these parameters.

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR :

- IR : C-F stretch (~1220 cm⁻¹), C-Cl stretch (~650 cm⁻¹) .

- MS : Molecular ion peak at m/z 172 (C₈H₇ClF⁺) with fragmentation patterns confirming substituent positions .

Purity is validated by HPLC (≥95% area) using a C18 column and acetonitrile/water mobile phase.

Advanced: What mechanistic insights can DFT calculations provide about the electrophilic substitution in this compound synthesis?

Answer:

Density Functional Theory (DFT) studies reveal:

- Electrophilic Activation : The chloroethyl carbocation (CH₂Cl⁺) forms a π-complex with the fluorobenzene ring, followed by σ-complex stabilization .

- Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to the para position relative to F, but steric hindrance from the chloroethyl group may favor meta in practice .

- Transition States : Activation barriers correlate with solvent polarity; lower barriers in polar media align with experimental rate enhancements .

Computational tools like Gaussian or ORCA, combined with databases like REAXYS, validate these pathways .

Advanced: How can researchers resolve contradictions in reported byproduct profiles during chloroethylation of fluorobenzenes?

Answer:

Discrepancies in byproduct formation (e.g., di-alkylated vs. halogenated derivatives) arise from:

- Reagent Purity : Trace moisture in AlCl₃ promotes hydrolysis, forming alcohols or ethers. Use rigorous drying protocols .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor mono-alkylation; higher temperatures promote di-alkylation. Time-resolved GC-MS identifies dominant pathways .

- Cross-Referencing : Compare data from multiple sources (e.g., CRC Handbook for boiling points, PubChem for spectral libraries) to distinguish artifacts from true byproducts .

Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling). Chlorine’s electronegativity reduces oxidative addition efficiency compared to bromine analogs .

- QSAR Models : Correlate Hammett σ values of substituents (F: σₚ≈0.06, Cl: σₚ≈0.23) with reaction rates .

- Database Mining : Tools like PISTACHIO predict plausible reaction networks, identifying side reactions (e.g., dehalogenation) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to manage volatile emissions .

- PPE : Nitrile gloves (≥8 mil thickness), safety goggles, and flame-resistant lab coats .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

- Exposure Limits : OSHA PEL for chloroethyl compounds: 1 ppm (8-hr TWA) .

Advanced: How do substituent effects (Cl, F) influence the photostability and degradation pathways of this compound?

Answer:

- Photostability : UV-Vis studies show F substituents increase absorbance at 270 nm, accelerating photolytic C-Cl bond cleavage .

- Degradation Products : LC-MS identifies 2-fluorophenol (via hydrolysis) and chloroacetophenone (via oxidation) .

- Environmental Fate : QSAR models predict moderate persistence (t₁/₂ ~30 days in water) due to Cl’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.